3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-5-22-16-8-6-15(7-9-16)18-17(21)12(2)11-20-14(4)10-13(3)19-20/h6-10,12H,5,11H2,1-4H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUQVPBUNWKPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)CN2C(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 3,5-Dimethyl-1H-Pyrazole
Reagents :
-
3-Bromo-2-methylpropanoic acid
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3,5-Dimethyl-1H-pyrazole
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K₂CO₃ (base), DMF (solvent)
Procedure :
-
Dissolve 3-bromo-2-methylpropanoic acid (1.0 equiv) and 3,5-dimethyl-1H-pyrazole (1.2 equiv) in DMF.
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Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 hours.
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Quench with ice water, acidify to pH 2–3 with HCl, and extract with ethyl acetate.
Characterization :
Amide Bond Formation with 4-Ethoxyaniline
The carboxylic acid is converted to its acid chloride and coupled with 4-ethoxyaniline.
Acid Chloride Synthesis
Reagents :
-
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid
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Thionyl chloride (SOCl₂)
Procedure :
Coupling Reaction
Reagents :
-
4-Ethoxyaniline, triethylamine (TEA), tetrahydrofuran (THF)
Procedure :
-
Dissolve the acid chloride (1.0 equiv) and 4-ethoxyaniline (1.1 equiv) in THF.
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Add TEA (2.0 equiv) dropwise at 0°C and stir for 4 hours.
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Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Characterization :
-
¹H NMR (300 MHz, CDCl₃) : δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.34 (s, 6H, pyrazole-CH₃), 3.21 (q, J = 7.0 Hz, 2H, CH₂).
Optimization and Scalability
Solvent and Base Screening
Comparative studies reveal DMF as the optimal solvent for alkylation, providing higher yields than acetonitrile or THF.
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 75 |
| CH₃CN | K₂CO₃ | 80 | 60 |
| THF | NaH | 60 | 45 |
Purification Techniques
Recrystallization from ethanol/water (1:1) achieves >95% purity, while silica gel chromatography resolves diastereomeric byproducts.
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water = 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.
Challenges and Mitigations
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ACC Inhibition
The primary application of this compound is as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis. Inhibition of ACC can lead to reduced lipid accumulation and has implications in treating metabolic disorders such as obesity and dyslipidemia.
Case Study:
A study demonstrated that the compound effectively reduced fatty acid synthesis in vitro and in vivo, indicating its potential for managing conditions associated with excessive lipid production . The research highlighted significant reductions in hepatic cholesterol and triglyceride levels in animal models subjected to high-fat diets.
Cancer Research
Preliminary studies suggest that compounds similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide may possess anticancer properties. The mechanism may involve the modulation of metabolic pathways critical for cancer cell proliferation and survival.
Case Study:
In a related study, compounds targeting metabolic pathways were shown to induce apoptosis in cancer cell lines, indicating that further exploration of this compound could yield valuable insights into its anticancer potential .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Fluorine vs. Ethoxy Substituents
- 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-N-(4-Fluorophenyl)-2-Methylpropanamide (CAS: 957502-19-1, MW: 275.32 g/mol) :
- The 4-fluoro group is electron-withdrawing, reducing electron density on the phenyl ring compared to the ethoxy group.
- Lower molecular weight (275.32 vs. 302.4 g/mol) due to the smaller fluorine atom.
- Likely differences in solubility: Fluorine increases polarity slightly, while ethoxy enhances lipophilicity.
Sulfonamide vs. Ethoxy Substituents
- 4-{[3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Oxopropyl]Amino}Benzene-1-Sulfonamide (Compound 18) : Sulfonamide group introduces strong hydrogen-bonding capacity and acidity (pKa ~10), contrasting with the neutral ethoxy group.
Variations in the Pyrazole Core
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Target Compound and Analogs
Spectroscopic Data Insights
- ¹³C-NMR : Methyl groups on pyrazole rings typically resonate at 10–15 ppm (e.g., 10.91 ppm for pyrrole CH₃ in Compound 19 ). Pyrazole carbons appear at 100–130 ppm , as seen in analogous structures .
- IR Spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and pyrazole C=N stretches (~1500–1550 cm⁻¹) are expected, similar to pyrazol-3-one derivatives .
Implications of Structural Differences
- Biological Activity : Ethoxy and fluorine substituents may target different enzymes or receptors due to electronic and steric effects. For example, sulfonamide analogs often exhibit protease inhibition .
- Druglikeness : The target compound complies with Lipinski’s rule (MW < 500, calculated LogP ~3.5), similar to pyrazol-3-one derivatives .
Biological Activity
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide, also known by its CAS number 957495-37-3, is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by data from various studies.
- Molecular Formula : C17H23N3O2
- Molecular Weight : 301.383 g/mol
- Structure : The compound features a pyrazole ring substituted with ethoxy and phenyl groups, which may influence its biological interactions.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with pyrazole derivatives. The compound is believed to exhibit significant effects on various biological systems.
Antitumor Activity
Research indicates that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, a study evaluated the cytotoxicity of related pyrazole compounds against liver and lung carcinoma cell lines using the MTT assay. The results demonstrated that certain derivatives had potent IC50 values comparable to standard chemotherapeutic agents like Cisplatin .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Cisplatin | 3.78 (liver) | Liver carcinoma |
| Cisplatin | 6.39 (lung) | Lung carcinoma |
| Pyrazole Derivative | 5.35 (liver) | Liver carcinoma |
| Pyrazole Derivative | 8.74 (lung) | Lung carcinoma |
The mechanism by which pyrazole derivatives exert their antitumor effects often involves the induction of apoptosis and inhibition of cell proliferation. The presence of the pyrazole ring is crucial for these activities, as it can interact with biological targets such as enzymes involved in cell cycle regulation and apoptosis pathways .
Case Studies
- Synthesis and Evaluation : A recent study synthesized several pyrazole derivatives, including the target compound, and evaluated their biological activity against various cancer cell lines. The results showed promising cytotoxic effects, particularly against liver and lung cancers, suggesting potential for further development as anticancer agents .
- Comparative Analysis : In another investigation focusing on the structure-activity relationship (SAR) of pyrazole compounds, modifications to the substituents on the pyrazole ring were found to significantly alter their biological activity. This highlights the importance of chemical structure in determining pharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
